N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide
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Overview
Description
N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide is a synthetic compound characterized by the presence of a fluorobenzyl group and a thiazolyl group attached to an oxalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide typically involves the reaction of 4-fluorobenzylamine with thiazole-2-carboxylic acid, followed by the formation of the oxalamide linkage. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide group into amine derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzyl or thiazolyl derivatives .
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the thiazolyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(4-fluorobenzyl)-1,3-thiazol-2-yl)-3-(4-methylphenyl)acrylamide
- 2-chloro-N-(4-fluorobenzyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Uniqueness
N1-(4-fluorobenzyl)-N2-(thiazol-2-yl)oxalamide is unique due to its specific combination of a fluorobenzyl group and a thiazolyl group attached to an oxalamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(1,3-thiazol-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2S/c13-9-3-1-8(2-4-9)7-15-10(17)11(18)16-12-14-5-6-19-12/h1-6H,7H2,(H,15,17)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLUZUQBTDQGCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NC2=NC=CS2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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